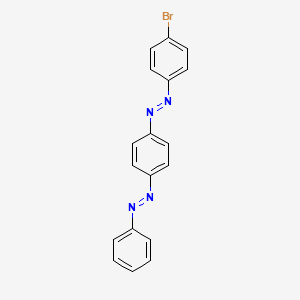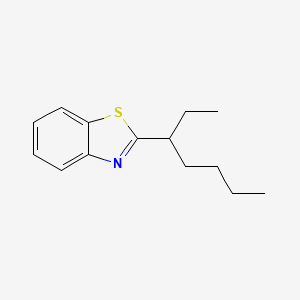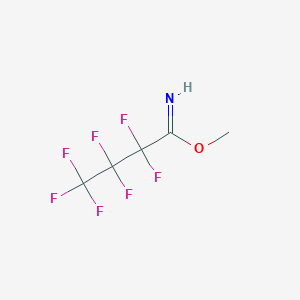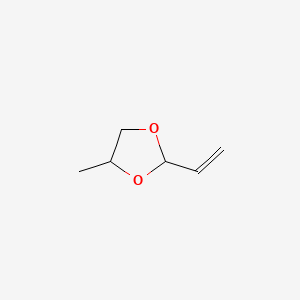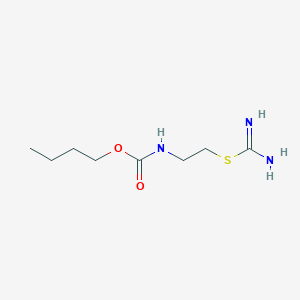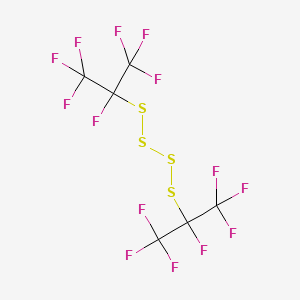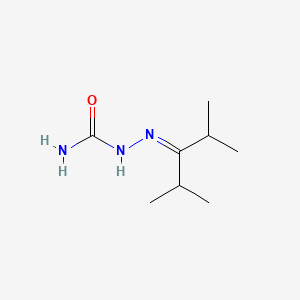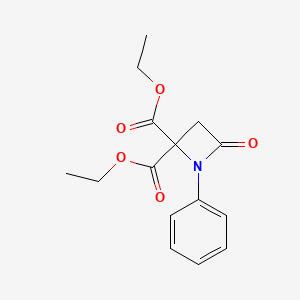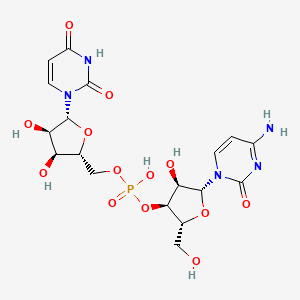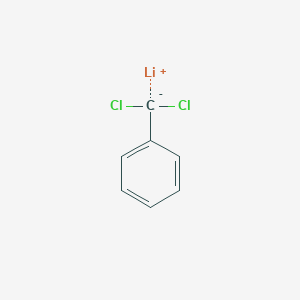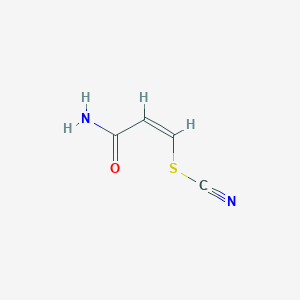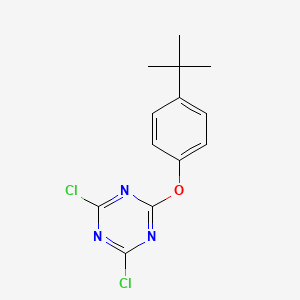
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a tert-butylphenoxy group and two chlorine atoms attached to the triazine ring. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms by the phenoxy group. The reaction conditions often include a solvent like acetonitrile or dimethylformamide and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form the corresponding phenol and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Water and a base like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized derivatives of the phenoxy group.
Hydrolysis: Phenol and triazine derivatives.
Scientific Research Applications
2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of herbicides and pesticides.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or protein and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenoxy)-4,6-dichloro-1,3,5-triazine
- 2-(4-tert-Butylphenoxy)-2-oxo-ethyl methacrylate
- 2-(4-tert-Butylphenoxy)cyclohexanol
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis
Properties
CAS No. |
4686-58-2 |
|---|---|
Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C13H13Cl2N3O/c1-13(2,3)8-4-6-9(7-5-8)19-12-17-10(14)16-11(15)18-12/h4-7H,1-3H3 |
InChI Key |
HRJUNDFYEFTHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



